2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 869069-24-9
Cat. No.: VC6361794
Molecular Formula: C19H14BrN5O3
Molecular Weight: 440.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869069-24-9 |
|---|---|
| Molecular Formula | C19H14BrN5O3 |
| Molecular Weight | 440.257 |
| IUPAC Name | 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C19H14BrN5O3/c1-28-13-5-3-2-4-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-6-8-11(20)9-7-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
| Standard InChI Key | YSGJBYCWWXVCLV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Br |
Introduction
Structural and Molecular Characterization
Molecular Formula and Physicochemical Properties
While the exact compound lacks full experimental characterization, its structural analogs provide reliable proxies for key properties:
The bromine and methoxy groups enhance lipophilicity, suggesting favorable membrane permeability for biological targets .
Synthetic Pathways and Optimization
Core Synthesis via Condensation Reactions
The purine nucleus is typically constructed through cyclocondensation reactions. For this compound, a two-step approach is inferred from Tseng et al.’s methodology for analogous 8-oxopurines :
Step 1: Urea Intermediate Formation
2-Methoxyphenyl isocyanate reacts with diaminomaleonitrile (DAMN) in tetrahydrofuran (THF) to form a urea derivative. This intermediate retains the methoxy-phenyl group for subsequent cyclization .
Step 2: Aldehyde-Mediated Cyclization
The urea intermediate reacts with 4-bromobenzaldehyde under iodine-catalyzed conditions. Triethylamine (TEA) facilitates deprotonation, enabling nucleophilic attack and ring closure to yield the 8-oxopurine core .
Reaction Scheme
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Urea Formation:
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Cyclization:
Challenges in Regioselectivity
Positional isomerism at N7/N9 is a common issue in purine synthesis. Microwave-assisted synthesis (e.g., 200°C, 250 W) improves regioselectivity by accelerating kinetics, favoring N9 substitution due to steric hindrance at N7 .
Pharmacological Profile and Mechanism of Action
Anticancer Activity
While direct studies on this compound are unavailable, structurally related 8-oxopurines exhibit dual-target inhibition:
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Kinase Inhibition: The 4-bromophenyl group may intercalate into ATP-binding pockets of kinases (e.g., EGFR, VEGFR) .
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Topoisomerase II Poisoning: The planar purine core facilitates DNA strand breakage, as seen in analogs with IC₅₀ values of 0.8–2.1 μM against HepG2 cells .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Replacing the 4-bromophenyl with 4-chlorophenyl could reduce molecular weight while retaining activity .
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Prodrug Design: Esterification of the carboxamide group (e.g., methyl ester) may improve oral bioavailability .
Toxicological Considerations
Purine derivatives often exhibit hepatotoxicity at high doses (>50 mg/kg). Regular liver function monitoring is advised during preclinical studies .
Future Directions and Challenges
Targeting Neurodegenerative Diseases
The methoxy group’s antioxidant properties suggest potential in mitigating oxidative stress in Alzheimer’s models. In silico studies predict blood-brain barrier penetration (LogP: 3.2) .
Scalability of Synthesis
Current yields from condensation reactions range from 35–45%. Transitioning to continuous-flow reactors could enhance efficiency and purity .
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